1-Chloro-2-(2-methylpropoxy)benzene
Overview
Description
1-Chloro-2-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2-methylpropoxy group is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-methylpropoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-nitrobenzene with 2-methylpropanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of Friedel-Crafts alkylation, where benzene is reacted with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom and the 2-methylpropoxy group direct incoming electrophiles to the meta position relative to the chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions to achieve substitution.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation and Reduction: Products include quinones or amines, depending on the reaction conditions.
Scientific Research Applications
1-Chloro-2-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-methylpropoxy)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atom and the 2-methylpropoxy group influence the reactivity of the benzene ring, making it susceptible to various chemical transformations. The compound can form intermediates such as carbocations or carbanions, which further react to form the final products.
Comparison with Similar Compounds
1-Chloro-2-(2-methylpropoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of a 2-methylpropoxy group, leading to different reactivity and applications.
2-Chloro-1-(2-methylpropoxy)benzene: The position of the chlorine atom and the 2-methylpropoxy group is reversed, affecting the compound’s chemical behavior.
1-Bromo-2-(2-methylpropoxy)benzene: The bromine atom replaces the chlorine atom, resulting in different reactivity in substitution reactions.
Properties
IUPAC Name |
1-chloro-2-(2-methylpropoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVKKWVLMCDZDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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